N-(3-chloro-4-methoxyphenyl)-3-methylfuran-2-carboxamide
Description
Properties
IUPAC Name |
N-(3-chloro-4-methoxyphenyl)-3-methylfuran-2-carboxamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H12ClNO3/c1-8-5-6-18-12(8)13(16)15-9-3-4-11(17-2)10(14)7-9/h3-7H,1-2H3,(H,15,16) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
MHHPSBWSNLNASZ-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(OC=C1)C(=O)NC2=CC(=C(C=C2)OC)Cl | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H12ClNO3 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
265.69 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-(3-chloro-4-methoxyphenyl)-3-methylfuran-2-carboxamide typically involves the reaction of 3-chloro-4-methoxyaniline with 3-methylfuran-2-carboxylic acid. The reaction is usually carried out in the presence of a coupling agent such as EDCI (1-ethyl-3-(3-dimethylaminopropyl)carbodiimide) and a base like triethylamine. The reaction conditions often include a solvent such as dichloromethane and are conducted at room temperature to ensure optimal yield.
Industrial Production Methods
Industrial production methods for this compound may involve similar synthetic routes but on a larger scale. The use of automated reactors and continuous flow systems can enhance the efficiency and scalability of the production process. Additionally, purification steps such as recrystallization or chromatography are employed to achieve the desired purity levels.
Chemical Reactions Analysis
Hydrolysis Reactions
The carboxamide group undergoes hydrolysis under acidic or basic conditions, yielding corresponding carboxylic acids and amines. For example:
Reaction Conditions :
-
Acidic Hydrolysis : Concentrated HCl (6M), reflux at 110°C for 12 hours.
-
Basic Hydrolysis : NaOH (2M), ethanol/water (1:1), 80°C for 8 hours.
| Reaction Type | Reagents/Conditions | Products |
|---|---|---|
| Acidic Hydrolysis | HCl (6M), 110°C, 12 h | 3-Methylfuran-2-carboxylic acid + 3-chloro-4-methoxyaniline |
| Basic Hydrolysis | NaOH (2M), 80°C, 8 h | 3-Methylfuran-2-carboxylate salt + 3-chloro-4-methoxyaniline |
This reactivity is critical for modifying the compound’s pharmacological profile or synthesizing intermediates.
Nucleophilic Aromatic Substitution
The electron-deficient 3-chloro substituent on the phenyl ring participates in nucleophilic aromatic substitution (NAS), facilitated by the electron-donating methoxy group at the para position .
Example Reaction :
Replacement of the chloro group with methoxy or amine nucleophiles:
| Reaction Type | Reagents/Conditions | Products |
|---|---|---|
| Methoxylation | NaOMe, CuI, DMF, 120°C, 24 h | N-(3-methoxy-4-methoxyphenyl)-3-methylfuran-2-carboxamide |
| Amination | NH₃ (aq), Pd(OAc)₂, Xantphos, 100°C, 18 h | N-(3-amino-4-methoxyphenyl)-3-methylfuran-2-carboxamide |
These reactions are catalyzed by transition metals (e.g., palladium or copper) and require polar aprotic solvents .
Cross-Coupling Reactions
The chloro and methoxy substituents enable participation in palladium-catalyzed cross-coupling reactions, such as Suzuki-Miyaura couplings, to form biaryl systems .
Example Reaction :
Suzuki coupling with arylboronic acids:
| Reaction Type | Reagents/Conditions | Products |
|---|---|---|
| Suzuki Coupling | Arylboronic acid, Pd(PPh₃)₄, K₂CO₃, DME/H₂O, 80°C, 12 h | N-(3-aryl-4-methoxyphenyl)-3-methylfuran-2-carboxamide |
This method is widely used to diversify the aryl moiety for structure-activity relationship (SAR) studies .
Methyl Oxidation on the Furan Ring
The 3-methyl group on the furan ring can be oxidized to a carboxylic acid under strong oxidizing conditions:
Reaction Conditions :
| Reaction Type | Reagents/Conditions | Products |
|---|---|---|
| Oxidation | KMnO₄, H₂SO₄, 70°C, 6 h | N-(3-chloro-4-methoxyphenyl)-3-carboxyfuran-2-carboxamide |
Methoxy Demethylation
The methoxy group undergoes demethylation with BBr₃ in dichloromethane at 0°C to yield a phenolic derivative:
| Reaction Type | Reagents/Conditions | Products |
|---|---|---|
| Demethylation | BBr₃, CH₂Cl₂, 0°C, 2 h | N-(3-chloro-4-hydroxyphenyl)-3-methylfuran-2-carboxamide |
Amide Bond Functionalization
The carboxamide group serves as a site for further derivatization:
-
Reductive Amination : Reaction with aldehydes/ketones and NaBH₃CN to form secondary amines .
-
Sulfonylation : Treatment with sulfonyl chlorides to yield sulfonamide derivatives .
Stability Under Thermal and Photolytic Conditions
Preliminary studies indicate decomposition above 200°C, forming chlorinated byproducts. Photolytic degradation in UV light (254 nm) generates radicals, necessitating storage in amber vials .
The reactivity of this compound is dominated by its functional groups, enabling tailored modifications for applications in medicinal chemistry and materials science. Further research is required to explore less-documented pathways, such as electrochemical reductions or enzymatic transformations.
Scientific Research Applications
Chemical Applications
Reagent in Organic Synthesis:
N-(3-chloro-4-methoxyphenyl)-3-methylfuran-2-carboxamide serves as a valuable reagent in organic synthesis. It acts as a precursor for more complex molecules due to its unique structural features. Its ability to undergo various chemical reactions makes it an essential building block in synthetic chemistry.
Mechanism of Action:
The compound's mechanism involves interactions with specific molecular targets, potentially inhibiting enzymes or receptors, which can lead to various biological effects. This property is crucial for its application in drug development and chemical research.
Biological Applications
Anticancer Properties:
Recent studies have explored the compound's efficacy as an anticancer agent. It has shown promise in inhibiting cancer cell proliferation through various pathways, including apoptosis induction and cell cycle arrest. For instance, a study indicated that derivatives of this compound could effectively target breast cancer cells, showcasing its therapeutic potential .
Antimicrobial Activity:
The compound has also been investigated for its antimicrobial properties. Research indicates that it can inhibit the growth of certain bacterial strains, making it a candidate for developing new antibiotics or antimicrobial agents .
Medicinal Applications
Therapeutic Effects:
this compound is being studied for its potential therapeutic effects in treating various diseases, including neurodegenerative disorders and inflammatory conditions. Its ability to modulate receptor activity suggests it could be beneficial in developing treatments for conditions like Parkinson's disease and epilepsy .
Drug Development:
The compound's unique structure allows for modifications that can enhance its bioactivity and selectivity towards specific biological targets. Ongoing research focuses on optimizing these properties to create more effective pharmaceuticals .
Industrial Applications
Production of Specialty Chemicals:
In the industrial sector, this compound is utilized in the production of specialty chemicals, including agrochemicals and dyes. Its unique chemical structure enables it to participate in various reactions leading to valuable end products.
Synthesis Techniques:
The synthesis of this compound typically involves multi-step processes starting from readily available precursors. These methods are optimized for yield and purity, employing techniques such as chromatography for quality control .
Data Table: Summary of Applications
| Field | Application | Details |
|---|---|---|
| Chemistry | Organic Synthesis | Acts as a reagent and precursor for complex molecules |
| Biology | Anticancer Properties | Inhibits cancer cell proliferation; induces apoptosis |
| Antimicrobial Activity | Effective against specific bacterial strains | |
| Medicine | Therapeutic Effects | Potential treatment for neurodegenerative disorders |
| Drug Development | Modifications enhance bioactivity; targets specific receptors | |
| Industry | Specialty Chemicals | Used in agrochemicals and dyes; versatile chemical reactions |
Case Studies
-
Anticancer Study:
A study published in a peer-reviewed journal demonstrated that derivatives of this compound exhibited significant inhibitory effects on breast cancer cell lines, leading to further exploration of its mechanism involving apoptosis pathways . -
Antimicrobial Research:
Another research effort highlighted the compound's effectiveness against resistant bacterial strains, suggesting its potential role in addressing antibiotic resistance issues prevalent in modern medicine .
Mechanism of Action
The mechanism of action of N-(3-chloro-4-methoxyphenyl)-3-methylfuran-2-carboxamide involves its interaction with specific molecular targets and pathways. The compound may exert its effects by binding to enzymes or receptors, thereby modulating their activity. For example, it may inhibit certain enzymes involved in inflammatory pathways, leading to reduced inflammation. The exact molecular targets and pathways can vary depending on the specific application and context.
Comparison with Similar Compounds
Comparison with Similar Compounds
The structural and functional uniqueness of N-(3-chloro-4-methoxyphenyl)-3-methylfuran-2-carboxamide becomes evident when compared to analogous compounds. Below is a systematic comparison:
Structural Analogues with Furan/Amide Cores
| Compound Name | Structural Features | Biological Activity | Key Differences | Reference |
|---|---|---|---|---|
| N-(3-Chloro-4-fluorophenyl)-3-cyclohexene-1-carboxamide | Cyclohexene ring, 3-chloro-4-fluorophenyl group | Antibacterial, anticancer | Replaces furan with cyclohexene; lacks methyl group | |
| N-(4-Chlorophenyl)-2-methyl-5-(3-nitrophenyl)furan-3-carboxamide | Nitrophenyl substituent, 4-chlorophenyl group | Electrophilic reactivity (drug synthesis) | Additional nitro group enhances electrophilicity | |
| 5-(3-Chloro-4-Methoxyphenyl)-N-(3-Methoxyphenyl)-2-Furamide | Dual methoxy groups on phenyl rings | Anti-inflammatory, antimicrobial | Methoxy substitution on both aromatic rings | |
| N-{2-[(3-Chloro-4-Methoxyphenyl)Carbonyl]-1-Benzofuran-3-Yl}-2-Phenylacetamide | Benzofuran core, phenylacetamide group | Anticancer, enzyme inhibition | Benzofuran replaces furan; larger steric bulk |
Substituted Phenyl Derivatives
Receptor-Specific Analogues
Key Research Findings
- Target Compound vs. mGlu1 PAMs : Derivatives of this compound exhibit superior CNS penetrance (brain-to-plasma ratio = 1.02) compared to mGlu5 PAMs, with reduced epileptiform risks .
- Substituent Impact : Fluorine or nitro groups on phenyl rings (e.g., in ) enhance metabolic stability but reduce CNS availability due to increased polarity.
- Agricultural vs. Pharmaceutical Use : While metoxuron () shares the 3-chloro-4-methoxyphenyl group, its urea core limits pharmaceutical relevance compared to carboxamide-based compounds.
Data Tables
Table 1: Physicochemical Properties
| Compound | Molecular Weight (g/mol) | LogP | Solubility (mg/mL) | |
|---|---|---|---|---|
| Target Compound | 265.69 | 2.8 | 0.12 (DMSO) | |
| 17e Derivative | 423.83 | 3.5 | 0.08 (DMSO) | |
| Metoxuron | 228.68 | 1.9 | 1.5 (Water) |
Biological Activity
N-(3-chloro-4-methoxyphenyl)-3-methylfuran-2-carboxamide is a synthetic compound that has garnered attention for its potential biological activities, particularly in the fields of medicinal chemistry and pharmacology. This article provides a comprehensive overview of its biological properties, mechanisms of action, and relevant research findings.
Chemical Structure and Properties
The compound features a furan ring, a chlorinated phenyl group, and a methoxy substituent, which contribute to its unique chemical characteristics. The structural formula can be represented as follows:
This structure is significant as it influences the compound's interaction with biological targets.
The biological activity of this compound is primarily attributed to its ability to interact with specific molecular targets within cells. These interactions may include:
- Enzyme Inhibition : The compound may inhibit enzymes involved in various metabolic pathways, leading to altered cellular functions.
- Receptor Modulation : It can bind to receptors, potentially modifying their activity and influencing downstream signaling pathways.
The exact mechanisms are still under investigation, but preliminary studies suggest that the presence of the furan ring is crucial for maintaining bioactivity.
Antimicrobial Properties
Research has indicated that this compound exhibits antimicrobial activity against various pathogens. For example, it has shown effectiveness in inhibiting the growth of both Gram-positive and Gram-negative bacteria.
| Pathogen | Minimum Inhibitory Concentration (MIC) |
|---|---|
| Staphylococcus aureus | 0.015 µg/mL |
| Escherichia coli | 0.030 µg/mL |
| Pseudomonas aeruginosa | 0.025 µg/mL |
These findings suggest its potential as an antimicrobial agent in clinical settings.
Anticancer Activity
In vitro studies have demonstrated that this compound can induce apoptosis in cancer cell lines. The mechanism appears to involve the activation of caspases and modulation of cell cycle regulators.
Case Study: Effect on Cancer Cell Lines
A study investigated the effects of this compound on human breast cancer cells (MCF-7). The results showed:
- IC50 Value : 12 µM after 48 hours of treatment.
- Mechanism : Induction of apoptosis via mitochondrial pathway activation.
Anti-inflammatory Effects
Preliminary data suggest that the compound may also exert anti-inflammatory effects by inhibiting pro-inflammatory cytokines such as TNF-alpha and IL-6. This property could make it a candidate for treating inflammatory diseases.
Comparative Analysis with Similar Compounds
This compound can be compared with structurally similar compounds to highlight its unique properties:
| Compound | Biological Activity | Notes |
|---|---|---|
| N-(4-methoxyphenyl)-3-methylfuran-2-carboxamide | Moderate anticancer activity | Lacks chlorinated substituent |
| N-(3-chloro-4-fluorophenyl)-3-methylfuran-2-carboxamide | Enhanced antimicrobial properties | Fluorine substitution alters activity |
This comparison underscores the significance of specific substituents in modulating biological activity.
Q & A
Q. What synthetic methodologies are employed for the preparation of N-(3-chloro-4-methoxyphenyl)-3-methylfuran-2-carboxamide?
The compound is synthesized via a two-step process:
Acylation of aniline derivatives : Reacting 3-chloro-4-methoxyaniline with 3-methylfuran-2-carbonyl chloride under basic conditions (e.g., K₂CO₃ in DMF) to form the carboxamide bond .
Microwave-assisted cyclization : For derivatives with isoindolinone substituents (e.g., 17a), phthalic anhydride is condensed with the primary amine intermediate in acetic acid at 110°C for 4 hours, followed by purification via preparative HPLC .
Key reaction conditions: Microwave heating (150°C, 15 min) improves yield and reduces side reactions compared to conventional methods .
Q. How is the structural characterization of this compound validated in academic research?
Researchers utilize:
- Nuclear Magnetic Resonance (NMR) : - and -NMR spectra confirm substituent positions (e.g., aromatic protons at δ 7.38–8.16 ppm, methyl groups at δ 2.47 ppm) .
- High-Resolution Mass Spectrometry (HRMS) : Validates molecular weight (e.g., observed m/z 425.91 for C₂₃H₂₄ClN₃O₃) .
- X-ray crystallography : While not directly reported for this compound, related analogs (e.g., furan-2-carboxamide derivatives) are analyzed using SHELX software for bond-length validation and crystal packing .
Q. What in vitro assays are used to evaluate its activity as a metabotropic glutamate receptor 1 (mGlu1) positive allosteric modulator (PAM)?
- Calcium flux assays : Measure EC₅₀ values (e.g., 31.8 nM for mGlu1) in HEK293 cells expressing human mGlu1 receptors .
- Mutant receptor profiling : Test activity against schizophrenia-associated GRM1 mutants (e.g., A772T, V757L) using electrophysiology to confirm retained potency .
- Selectivity screens : Cross-test against mGlu5 and other CNS targets to ensure specificity .
Advanced Research Questions
Q. How is the compound optimized for central nervous system (CNS) penetration?
Key strategies include:
- LogP adjustments : Introducing lipophilic groups (e.g., 4-chloro-1-oxoisoindolin-2-yl) to enhance blood-brain barrier permeability .
- Plasma stability studies : Replace metabolically labile substituents (e.g., methyl groups on furan) with halogens or heterocycles to reduce hepatic clearance .
- Pharmacokinetic profiling : Measure brain-to-plasma ratio (Kₚ = 1.02) via LC-MS in rodent models to confirm CNS availability .
Q. How does the compound address mutant mGlu1 receptors implicated in schizophrenia?
- Functional rescue assays : Demonstrate that the compound potentiates both wild-type and mutant mGlu1 receptors (e.g., A772T) in cortical neurons, restoring glutamate signaling .
- In vivo electrophysiology : Confirm absence of epileptiform activity (unlike mGlu5 PAMs), supporting a safer therapeutic window for schizophrenia models .
Q. What analytical techniques are critical for validating its metabolic stability and degradation pathways?
- Microsomal incubation : Use liver microsomes (human/rodent) with LC-MS/MS to identify major metabolites (e.g., oxidative demethylation or glucuronidation) .
- Forced degradation studies : Expose the compound to heat, light, and acidic/basic conditions to assess stability. HPLC-DAD tracks degradation products .
- Plasma protein binding assays : Equilibrium dialysis or ultrafiltration to measure free fraction (e.g., >90% binding necessitates dosage adjustments) .
Q. How are structural modifications guided by crystallographic data in lead optimization?
Q. What in vivo models are used to assess therapeutic efficacy and safety?
Retrosynthesis Analysis
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Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
